Product packaging for 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one(Cat. No.:CAS No. 1027169-94-3)

4-bromo-1-hydroxy-1,2-dihydropyridin-2-one

Cat. No.: B6156845
CAS No.: 1027169-94-3
M. Wt: 189.99 g/mol
InChI Key: JKFHYQMFYCGEHF-UHFFFAOYSA-N
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Description

4-Bromo-1-hydroxy-1,2-dihydropyridin-2-one (CAS 1027169-94-3) is a brominated dihydropyridinone compound offered with a purity of 95% . It has a molecular formula of C5H4BrNO2 and a molecular weight of 189.99 g/mol . Its structure is characterized by an InChI key of JKFHYQMFYCGEHF-UHFFFAOYSA-N . As a versatile heterocyclic building block, this compound is of significant interest in medicinal and synthetic chemistry. The presence of both a bromine atom and a hydroxypyridinone moiety in its structure makes it a valuable precursor for various chemical transformations, such as metal-catalyzed cross-coupling reactions, and for the synthesis of more complex molecules for biological evaluation . Researchers can leverage this compound in the exploration of structure-activity relationships, particularly in the development of new pharmacologically active agents. The dihydropyridinone scaffold is a recognized privileged structure in drug discovery, and its brominated derivatives serve as key intermediates for constructing compound libraries. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1027169-94-3

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

4-bromo-1-hydroxypyridin-2-one

InChI

InChI=1S/C5H4BrNO2/c6-4-1-2-7(9)5(8)3-4/h1-3,9H

InChI Key

JKFHYQMFYCGEHF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C=C1Br)O

Purity

95

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 Bromo 1 Hydroxy 1,2 Dihydropyridin 2 One and Congeners

Historical and Modern Strategies in Dihydropyridinone Core Construction

The dihydropyridinone skeleton is a privileged structure in medicinal chemistry. Its synthesis has evolved from classical condensation reactions to highly efficient, modern multicomponent strategies that allow for rapid diversification.

Multicomponent Reactions (MCRs) for Substituted Pyridinones

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step, thereby enhancing efficiency and atom economy. nih.gov The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, traditionally yields 1,4-dihydropyridines but has been adapted to produce the isomeric 1,2-dihydropyridine core under specific conditions. nih.gov For instance, Cao and collaborators have reported the synthesis of 1,2-dihydropyridines (1,2-DHPs) as the major product via the Hantzsch reaction at room temperature under solvent-free conditions. nih.gov

These reactions typically involve the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. nih.gov The use of various catalysts, including benign and reusable options like phosphotungstic acid on alumina (B75360), has been explored to improve yields and reaction times, making the process more environmentally friendly. nih.gov Four-component reactions, for example, using an aldehyde, a ketone, ammonium (B1175870) acetate (B1210297), and ethyl cyanoacetate (B8463686) or malononitrile, have been successfully employed to generate highly substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov

The general mechanism of these MCRs often involves a sequence of condensation, Michael addition, and intramolecular cyclization steps. researchgate.net The flexibility to vary each component allows for the generation of a wide library of substituted pyridinones.

Table 1: Examples of Multicomponent Reactions for Dihydropyridinone Synthesis

Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
Hantzsch-typeAromatic aldehydes, β-ketoesters, ammonia sourcePhosphotungstic acid/Alumina, neat1,2-Dihydropyridines nih.gov
Four-componentAromatic ketones, DMF, amine, propargylic alcoholsBrønsted acid, metal-freeMultisubstituted 1,2-dihydropyridines researchgate.net
Four-componentAromatic aldehydes, acetophenones, ethyl cyanoacetate, ammonium acetateRefluxing ethanol4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles nih.gov
Guareschi-Thorpe1,3-Diketone, cyanoacetamideBase6-substituted-4-hydroxy-2-pyridinone organic-chemistry.orgwikipedia.org

Cycloaddition and Condensation Approaches to Dihydropyridinone Scaffolds

Cycloaddition reactions offer another powerful avenue to the dihydropyridinone core. Formal [4+2] cycloadditions, such as the aza-Diels-Alder reaction, can construct the six-membered ring in a highly stereocontrolled manner. While the classic Diels-Alder reaction involves a diene and a dienophile, variations using aza-dienes and activated alkenes or alkynes can lead to nitrogen-containing heterocycles. researchgate.net For instance, a formal, step-wise [1+2+1+2]-cycloaddition of methoxyvinylmethylketone with various amines and aldehydes under Lewis-acid catalysis has been shown to produce dihydropyridine products. researchgate.net

Intramolecular [4+2] cycloaddition reactions have also been utilized, where the diene and dienophile are part of the same molecule, leading to fused ring systems. mdpi.com The reactivity of the C=C double bond in 5,6-unsubstituted 1,4-dihydropyridines allows them to participate in various cycloaddition reactions, acting as activated alkenes. nih.gov

Condensation reactions represent a more traditional but still widely used approach. The Guareschi-Thorpe reaction, for example, involves the condensation of a 1,3-diketone with cyanoacetamide to yield a substituted 2-pyridone. wikipedia.org Other condensation strategies include the reaction of enamines with various partners or the cyclization of appropriately functionalized acyclic precursors. For example, enamine formation from keto-dioxinones followed by thermolysis and cyclization-aromatization can produce 6-substituted-4-hydroxy-2-pyridinones. organic-chemistry.org

Targeted Synthesis of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one

The synthesis of the title compound requires specific strategies for the introduction of the bromine atom at the C4 position and the hydroxyl group at the nitrogen atom, in addition to the construction of the dihydropyridinone ring.

Strategies for Regioselective Bromination at the C4 Position

Achieving regioselective bromination at the C4 position of a 1,2-dihydropyridin-2-one ring is a significant challenge. The electronic nature of the pyridone ring, which contains both an electron-withdrawing carbonyl group and an electron-donating nitrogen within a conjugated system, complicates direct electrophilic halogenation. Direct bromination of a 2-pyridone core typically favors substitution at the C3 and C5 positions.

Therefore, indirect methods are often required to achieve C4-halogenation. One effective strategy involves the use of a precursor that can be converted into the desired 4-bromo derivative. A robust method for synthesizing 4-halo-2-pyridones utilizes a 2-chloro or 2-benzyloxy moiety as a masked 2-pyridone. researchgate.net This approach can involve a Sandmeyer-type reaction on a 4-amino-2-chloropyridine (B126387) precursor, followed by hydrolysis or debenzylation to reveal the 2-pyridone. researchgate.net

Another strategy involves activating the pyridine (B92270) ring towards nucleophilic attack. The formation of a phosphonium (B103445) salt at the 4-position of a pyridine allows for its subsequent displacement by a halide nucleophile. nih.gov Similarly, activation with triflic anhydride (B1165640) can facilitate the C4-selective addition of nucleophiles. chemrxiv.orgrptu.de

Table 2: Reagents for Regioselective Bromination of Pyridine and Related Heterocycles

ReagentSubstrate TypePosition SelectivityReference
PBr₅ / POBr₃2,6-bis(2-pyridyl)pyridin-4(1H)-oneC4 researchgate.net
Tetrabutylammonium tribromide (TBATB)Pyrrolo[1,2-a]quinoxalinesC3 or C1, C3 nih.gov
CuBr₂4-Amino-2-chloropyridine (via Sandmeyer)C4 researchgate.net
Designed Phosphine Reagents / HalidePyridinesC4 nih.gov

For the synthesis of this compound, a plausible route would involve the synthesis of a 4-bromo-2-alkoxypyridine intermediate. This could be achieved from 4-amino-2-alkoxypyridine via a Sandmeyer reaction. Subsequent conversion of the 2-alkoxy group to the 2-oxo functionality and N-hydroxylation would complete the synthesis.

Methodologies for Introduction of the N-Hydroxyl Group

The introduction of a hydroxyl group onto the nitrogen atom of a pyridone is a delicate transformation. Direct N-alkylation of 2-pyridones often suffers from competing O-alkylation. nih.gov However, specific catalyst- and base-free reactions of 2-hydroxypyridines with organohalides have been developed that show high N-selectivity. acs.org

A common strategy for accessing N-hydroxylated heterocycles involves the oxidation of the corresponding N-H compound. For pyridones, oxidation of the nitrogen atom can be challenging. An alternative is the conversion of pyridine N-oxides. Treatment of pyridine N-oxides with acetic anhydride, followed by hydrolysis, is a well-established method for producing 2-pyridones. youtube.com Adapting this chemistry could potentially lead to N-hydroxylated products, although this is not a direct N-hydroxylation.

Another approach involves incorporating the N-hydroxy group from the start by using a hydroxylamine (B1172632) derivative in the ring-forming reaction. For example, a multicomponent reaction could potentially utilize hydroxylamine or a protected derivative in place of ammonia or a primary amine to construct the N-hydroxy-dihydropyridinone ring directly.

The synthesis of 3-hydroxy-2(1H)-pyridinones has been reported, which are tautomers of N-hydroxy-2-pyridones, and these methods could provide insight. acs.org These syntheses often involve complex, multi-step sequences starting from functionalized pyridine precursors.

Sequential and Convergent Synthesis Pathways

Based on the methodologies discussed, both sequential and convergent pathways can be envisioned for the synthesis of this compound.

Sequential Pathway A:

Ring Formation: Synthesis of a 1,2-dihydropyridin-2-one core using a multicomponent reaction or condensation approach.

N-Hydroxylation: Introduction of the hydroxyl group onto the nitrogen atom, possibly through oxidation or a related transformation. This step is challenging due to potential side reactions.

Regioselective Bromination: Bromination at the C4 position. This is likely to be difficult on the N-hydroxylated ring and may suffer from poor regioselectivity.

Sequential Pathway B (more plausible):

Precursor Synthesis: Synthesis of a 4-bromo-2-alkoxypyridine. This could be achieved from 2-alkoxypyridine-4-amine via a Sandmeyer reaction.

Pyridone Formation: Conversion of the 2-alkoxy group to the 2-oxo function. This is typically done by acidic or thermal cleavage of the alkyl group.

N-Hydroxylation: Introduction of the N-hydroxyl group onto the 4-bromo-2-pyridone intermediate.

Convergent Pathway: A convergent approach would involve the synthesis of two key fragments that are then combined.

Fragment 1 Synthesis: Preparation of a C4-brominated precursor containing part of the pyridone ring, for example, a brominated β-dicarbonyl compound or a related synthon.

Fragment 2 Synthesis: Preparation of a fragment containing the N-hydroxy group, such as a derivative of cyanoacetamide and hydroxylamine.

Final Cyclization: Condensation of the two fragments to form the final this compound ring. This approach could offer greater control and efficiency by building complexity late in the synthetic sequence.

Each of these pathways presents its own set of advantages and challenges, with the choice of route depending on the availability of starting materials and the robustness of each individual chemical transformation.

Optimization of Synthetic Pathways and Reaction Parameters

The optimization of synthetic pathways for producing N-hydroxylated brominated dihydropyridinones is a critical endeavor aimed at maximizing yield, minimizing reaction times, and ensuring high purity of the final product. This process involves a systematic investigation of various reaction parameters such as temperature, solvent, reaction time, and the nature of reactants and catalysts.

Catalytic Systems for Enhanced Efficiency and Selectivity

The choice of a catalyst is pivotal in the synthesis of pyridinone structures, significantly influencing reaction rates and selectivity. For the core structure of 1-hydroxy-2-pyridones, a notable process improvement involves the substitution of traditional amine-based catalysts. Historically, the synthesis was achieved by reacting appropriate 2-pyrones with hydroxylamine or its salts in the presence of catalysts like aminopyridine or imidazole (B134444). google.com However, an optimized process utilizes alkali metal carbonates or hydrogen carbonates as basic compounds. google.com This change not only circumvents the need for amine compounds but also provides an efficient alternative, with the basic compound being used in at least an equimolar amount relative to the hydroxylammonium salt. google.com

For related dihydropyridone structures, a variety of catalytic systems have been explored. These include:

Lewis Acids: Catalysts such as ZnBr₂, FeCl₃, and AlCl₃ have been reported for the synthesis of 3,4-dihydropyridine-2(1H)-ones. nih.gov

Bismuth (III) Nitrate: This catalyst, sometimes immobilized on a neutral alumina support with a Zn(II) chloride co-catalyst, has been used effectively. nih.gov

Organocatalysts: Simple organic molecules like imidazole and L-proline have been employed as catalysts. Imidazole has been used in three-component cascade reactions, while L-proline facilitates one-pot syntheses with broad functional group tolerance. nih.govfrontiersin.org

Palladium Catalysts: For the introduction of aryl groups, Suzuki-coupling reactions, which typically use palladium catalysts, are employed to synthesize aryl-substituted 3-hydroxypyridin-2(1H)-ones from halogenated precursors. frontiersin.org

The following table summarizes various catalytic systems used in the synthesis of pyridinone and dihydropyridinone congeners.

Catalyst TypeSpecific Catalyst Example(s)Target Ring SystemKey Advantages/Features
Basic Compounds Alkali Metal Carbonates/Hydrogen Carbonates1-Hydroxy-2-pyridonesReplaces amine catalysts, improving the process. google.com
Lewis Acids ZnBr₂, FeCl₃, AlCl₃, Cu(OTf)₂, In(OTf)₂3,4-Dihydropyridin-2-onesEffective for cyclization reactions. nih.gov
Organocatalysts Imidazole, L-proline3,4-Dihydropyridin-2-ones, 2-(1H)-PyridinonesEco-friendly, broad functional group tolerance, enables one-pot reactions. nih.govfrontiersin.org
Transition Metals Palladium (for Suzuki Coupling)Aryl-substituted 3-hydroxypyridin-2(1H)-onesEnables C-C bond formation to introduce aryl substituents. frontiersin.org

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles is increasingly important in the synthesis of heterocyclic compounds. The primary goals are to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For hydroxypyridinone synthesis, several green strategies have been implemented.

One key approach is the use of environmentally benign solvents, with water being an ideal choice. The development of one-pot, multi-component reactions in aqueous media represents a significant step forward. nih.gov Recently, a method was developed to prepare amino-functionalized hydroxypyridinones from simple starting materials using water as the solvent, circumventing the need for hazardous reagents and multi-step protection/deprotection processes required in classic methods. researchgate.net

Another principle is atom economy, which is maximized through one-pot synthesis procedures. These methods, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, reduce solvent usage and waste generation. frontiersin.orgresearchgate.net The catalyst choice also plays a role in green chemistry. The use of alkali metal carbonates instead of aminopyridines is an example of replacing potentially more hazardous reagents with safer alternatives. google.com Furthermore, microwave-assisted synthesis has been explored for related heterocycles, often leading to shorter reaction times and reduced energy consumption compared to conventional heating.

Key green chemistry approaches in hydroxypyridinone synthesis include:

Use of Water as a Solvent: Eliminates the need for volatile organic solvents. researchgate.net

One-Pot Syntheses: Improves efficiency and reduces waste by minimizing intermediate isolation and purification steps. frontiersin.org

Safer Reagents: Replacing hazardous catalysts and reagents with more benign alternatives. google.com

Energy Efficiency: Exploring methods like microwave irradiation to shorten reaction times and lower energy input.

Purification and Isolation Techniques for N-Hydroxylated Brominated Dihydropyridinones

The final, crucial stage of any synthetic process is the purification and isolation of the target compound in a high state of purity. For N-hydroxylated brominated dihydropyridinones, a combination of standard and specialized techniques is employed. The presence of the polar N-hydroxy group and the bromo substituent influences the compound's solubility and chromatographic behavior.

A common initial work-up procedure involves separating the product from the reaction mixture. For instance, a patented method for isolating 1-hydroxy-2-pyridone derivatives involves forming a salt, which can then be selectively precipitated or extracted. In one example, the ethanolamine (B43304) salt of a 1-hydroxy-2-pyridone is slurried in a solvent like ethyl acetate, followed by the addition of an acid such as hydrochloric acid. google.comgoogle.com This breaks the salt, allowing the free pyridone to dissolve in the organic phase, which is then separated, dried, and evaporated to yield the crystalline product. google.comgoogle.com

Chromatographic methods are indispensable for achieving high purity.

Column Chromatography: This is a standard method for purifying organic compounds. For related brominated heterocycles, purification by column chromatography over silica (B1680970) gel is a common practice. youtube.com

Radial Chromatography: This technique has been used for the purification of ether-linked 3-hydroxy-2-pyridinone derivatives. nih.gov

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to identify the appropriate solvent system for column chromatography. nih.gov

Recrystallization is another powerful purification technique for obtaining crystalline solids. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the formation of pure crystals while impurities remain in the mother liquor. youtube.com

The identity and purity of the final compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. rsc.orgnih.gov

The table below outlines a general workflow for the purification and isolation of N-hydroxylated pyridinones.

StepTechniquePurposeDetails/Example
1. Initial Work-up Extraction / PrecipitationTo separate the crude product from the reaction mixture.Acidification of a salt slurry in ethyl acetate to liberate the free pyridone into the organic phase. google.comgoogle.com
2. Primary Purification Column Chromatography / Radial ChromatographyTo separate the target compound from by-products and unreacted starting materials.Elution from a silica gel column with an appropriate solvent mixture. youtube.comnih.gov
3. Final Purification RecrystallizationTo obtain a highly pure, crystalline final product.Dissolving the product in a minimal amount of a hot solvent and allowing it to cool. youtube.com
4. Purity & Identity Confirmation Spectroscopy (NMR, MS), Elemental AnalysisTo verify the structure and purity of the isolated compound.Comparison of spectral data with expected values. rsc.orgnih.gov

Detailed Investigation of Chemical Reactivity and Reaction Mechanisms of 4 Bromo 1 Hydroxy 1,2 Dihydropyridin 2 One

Reactivity Profiling of the Bromine Moiety

The bromine atom attached to the sp²-hybridized carbon of the dihydropyridinone ring is a versatile functional handle, primarily amenable to palladium-catalyzed cross-coupling reactions and nucleophilic substitution.

The carbon-bromine bond in 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.org For this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would replace the bromine atom with the corresponding aryl or vinyl group. The catalytic cycle typically involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinone. libretexts.org

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the Pd(0) catalyst. libretexts.org

The reaction is known for its mild conditions and tolerance of various functional groups, making it highly suitable for complex molecules. mdpi.com

Sonogashira Coupling: To introduce an alkyne substituent at the 4-position, the Sonogashira coupling is the method of choice. This reaction couples the bromo-pyridinone with a terminal alkyne using a dual catalyst system of palladium and copper(I). wikipedia.orglibretexts.org The mechanism proceeds through a palladium cycle similar to the Suzuki reaction and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. youtube.com The reaction is typically carried out under mild, anaerobic conditions with an amine base. organic-chemistry.org

Heck Reaction: The Heck reaction facilitates the arylation or vinylation of alkenes. organic-chemistry.orgmasterorganicchemistry.com In this context, this compound would be coupled with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. mdpi.comnih.gov The key steps of the Heck catalytic cycle are:

Oxidative Addition: Insertion of Pd(0) into the C-Br bond. libretexts.org

Migratory Insertion (Syn-addition): The alkene inserts into the palladium-carbon bond. nih.govlibretexts.org

β-Hydride Elimination: A hydrogen from the adjacent carbon is eliminated, forming the double bond of the product. libretexts.org

Reductive Elimination: The active catalyst is regenerated. nih.gov

The choice of catalyst, base, and solvent is crucial for optimizing the yield and selectivity of these cross-coupling reactions. researchgate.net

Table 1: Typical Conditions for Cross-Coupling Reactions on Bromo-Heterocycles

ReactionCoupling PartnerTypical CatalystCo-catalystBaseSolvent
Suzuki-MiyauraAr-B(OH)2Pd(PPh3)4, Pd(OAc)2/LigandNoneK2CO3, K3PO4, Cs2CO3Dioxane, Toluene, DMF/Water
SonogashiraR-C≡CHPdCl2(PPh3)2CuIEt3N, PiperidineToluene, THF, DMF
HeckAlkene (e.g., Styrene)Pd(OAc)2, Pd/CNoneEt3N, K2CO3DMF, Acetonitrile, Water

The bromine atom on the dihydropyridinone ring can potentially be displaced by strong nucleophiles. The feasibility of nucleophilic aromatic substitution (SNAr) depends on the electronic properties of the ring. The presence of the electron-withdrawing carbonyl group can activate the ring towards nucleophilic attack. In related dihydropyridine (B1217469) systems, nucleophilic substitution of bromine has been achieved using various nucleophiles. nih.gov Reactions with nucleophiles like amines, alkoxides, or thiolates could lead to the corresponding 4-substituted-1-hydroxy-1,2-dihydropyridin-2-ones.

Reactivity of the N-Hydroxyl Functionality

The N-hydroxyl (N-OH) group is a defining feature of 1-hydroxy-2-pyridinones, imparting unique chemical properties not seen in their N-unsubstituted counterparts. It can undergo reactions at the oxygen atom and participate in redox processes.

The oxygen of the N-hydroxyl group is nucleophilic and can be readily alkylated or acylated. The selective alkylation of pyridones can be challenging, as reaction can occur at either the nitrogen or the oxygen, leading to a mixture of products. organic-chemistry.org However, for 1-hydroxy-2-pyridinones, the N-position is already substituted, directing alkylation and acylation to the hydroxyl oxygen.

O-Alkylation: This reaction involves treating the compound with an alkylating agent (e.g., alkyl halides, sulfates) in the presence of a base to deprotonate the hydroxyl group, forming a more potent nucleophile. Methods have been developed for the highly regioselective O-alkylation of 2-pyridones. rsc.orgnih.gov These strategies can be adapted for this compound to synthesize a library of O-alkoxy derivatives.

O-Acylation: Similarly, reaction with acylating agents like acyl chlorides or anhydrides under basic conditions will yield the corresponding O-acyl derivatives. These ester products can be useful as prodrugs or as intermediates for further functionalization.

Table 2: Reagents for O-Alkylation and O-Acylation of N-Hydroxypyridinones

Reaction TypeReagent ClassSpecific ExamplesTypical Base
O-AlkylationAlkyl HalidesMethyl iodide (CH3I), Benzyl (B1604629) bromide (BnBr)K2CO3, NaH
Alkyl SulfatesDimethyl sulfate (B86663) ((CH3)2SO4)K2CO3
O-AcylationAcyl HalidesAcetyl chloride (AcCl), Benzoyl chloride (BzCl)Pyridine (B92270), Et3N
AnhydridesAcetic anhydride (B1165640) (Ac2O)Pyridine, DMAP

The N-hydroxyl group can participate in redox reactions. unizin.org Enzymatic or chemical one-electron oxidation of N-hydroxy compounds can generate highly reactive nitroxide radicals (N-O•). researchgate.net The stability and reactivity of this radical are influenced by the electronic nature of the pyridinone ring. The redox potential of N-hydroxy compounds is a key factor determining the rate of their oxidation. researchgate.net This radical-generating capability is significant, as the resulting nitroxide radical can mediate a variety of chemical transformations. The process involves the transfer of a single electron from the substrate, often accompanied by the release of a proton. researchgate.net This redox activity is central to the function of some N-hydroxy compounds as mediators in laccase-catalyzed systems. researchgate.net

Electrophilic and Nucleophilic Character of the Dihydropyridinone Ring

The 1-hydroxy-1,2-dihydropyridin-2-one ring possesses both electrophilic and nucleophilic sites, allowing it to react with a diverse range of chemical partners. youtube.comkhanacademy.orgyoutube.com

Electrophilic Centers:

Carbonyl Carbon (C2): The carbon atom of the carbonyl group is highly electrophilic due to the polarization of the C=O bond. youtube.comyoutube.com It is susceptible to attack by nucleophiles.

Carbon at C4 and C6: The carbons attached to the electronegative bromine (C4) and the N-O moiety (C6) also exhibit electrophilic character and can be targets for nucleophilic attack.

Nucleophilic Centers:

Oxygen and Nitrogen Atoms: The lone pairs of electrons on the carbonyl oxygen, the hydroxyl oxygen, and the ring nitrogen make these atoms nucleophilic. libretexts.org The hydroxyl oxygen, in particular, is the site of the O-alkylation and O-acylation reactions discussed previously.

Pi System: The conjugated π-electron system of the ring can act as a nucleophile, participating in reactions with strong electrophiles. youtube.com

Carbons at C3 and C5: Through resonance, electron density can be localized on the C3 and C5 positions, giving them nucleophilic (enolate-like) character. This makes them susceptible to attack by electrophiles.

This dual reactivity allows for a rich and varied chemistry, enabling the synthesis of a wide range of derivatives from the this compound scaffold.

Table 3: Summary of Reactive Sites in this compound

SiteCharacterPotential Reactions
C4-BrElectrophilic CarbonCross-Coupling (Suzuki, Sonogashira, Heck), Nucleophilic Substitution
N-OHNucleophilic Oxygen, Redox ActiveO-Alkylation, O-Acylation, Radical Formation
C=O (C2)Electrophilic CarbonNucleophilic Addition
Ring π-systemNucleophilicElectrophilic Addition/Substitution
C3, C5NucleophilicElectrophilic Substitution

Regioselectivity in Further Derivatization

No specific studies on the regioselectivity of further derivatization of this compound were found. The reactivity of the pyridone ring is known to be influenced by the substituents present. For instance, in other pyridone systems, functionalization can be directed to specific carbon positions based on the electronic nature of directing groups and the reaction conditions employed. rsc.org However, without experimental data for the title compound, any discussion on whether further substitution would occur at the C3, C5, or C6 position would be purely speculative.

Aromatization Pathways and Stability under Various Conditions

Information regarding the specific aromatization pathways and stability of this compound is not available. The aromatization of dihydropyridinone rings is a known process, which can be influenced by factors such as the solvent, temperature, and the presence of oxidizing or reducing agents. nih.govnih.gov The stability of the dihydropyridinone core in the title compound under various pH, thermal, and oxidative conditions has not been documented.

Mechanistic Elucidation of Key Transformations Involving this compound

A detailed mechanistic elucidation of key transformations for this specific compound is not possible due to the absence of relevant research.

Kinetic Studies and Reaction Rate Determination

No kinetic studies or reaction rate data for reactions involving this compound have been published. Such studies are crucial for understanding reaction mechanisms and optimizing reaction conditions.

Isotope Labeling and Intermediate Trapping Experiments

There is no evidence of isotope labeling or intermediate trapping experiments having been performed on this compound. These techniques are powerful tools for probing reaction mechanisms, for example, by identifying the fate of specific atoms or by capturing transient intermediates. chemrxiv.orgkit.edu

Advanced Spectroscopic and Structural Characterization of 4 Bromo 1 Hydroxy 1,2 Dihydropyridin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

Comprehensive 1D and 2D NMR Data Analysis for Definitive Structural Assignment

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, are the initial and most crucial experiments for structural determination.

For 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, the carbonyl group, and the bromine atom. The N-hydroxy proton would likely appear as a broad singlet.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon (C2) is expected to be the most downfield signal. The carbon bearing the bromine (C4) would also exhibit a characteristic chemical shift.

To definitively assign all proton and carbon signals and to establish through-bond connectivities, a suite of two-dimensional (2D) NMR experiments would be necessary. These include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule and confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing insights into the spatial arrangement and conformation of the molecule.

Predicted ¹H and ¹³C NMR Data for this compound

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N-OH)9.0 - 11.0 (br s)-
2 (C=O)-160 - 170
3 (-CH=)6.5 - 7.0 (d)100 - 110
4 (-CBr=)-95 - 105
5 (=CH-)7.5 - 8.0 (d)140 - 150
6 (=CH-)7.0 - 7.5 (dd)120 - 130

Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and other experimental conditions.

Dynamic NMR Studies of Tautomeric Equilibria and Conformational Isomerism

The structure of this compound suggests the possibility of tautomerism, particularly the equilibrium between the N-hydroxy-pyridinone form and the pyridinium-N-oxide form. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide valuable information on the kinetics and thermodynamics of such equilibria. If the rate of interconversion is within the NMR timescale, changes in the appearance of the spectra (e.g., peak broadening, coalescence, and sharpening) can be observed as the temperature is varied. These studies would allow for the determination of the activation energy and other thermodynamic parameters of the tautomeric exchange.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₅H₄BrNO₂), the expected monoisotopic mass would be calculated with high precision. The presence of bromine would be readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units.

Analysis of the fragmentation pattern in the mass spectrum (MS/MS) provides further structural information. Common fragmentation pathways for this molecule could involve the loss of the hydroxyl group, carbon monoxide, or the bromine atom.

Predicted HRMS Data for this compound

IonPredicted m/z
[M+H]⁺ (⁷⁹Br)190.9502
[M+H]⁺ (⁸¹Br)192.9481
[M-OH]⁺173.9451
[M-CO]⁺162.9553
[M-Br]⁺111.0315

Note: Predicted m/z values are for the most abundant isotopes and would be confirmed by high-resolution measurements.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the N-hydroxy group.

C=O stretch: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group of the pyridinone ring.

C=C and C=N stretches: Absorptions in the 1500-1650 cm⁻¹ region.

C-Br stretch: A band in the lower frequency region (fingerprint region), typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Br bonds.

Predicted Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H stretch3200-3600 (broad)Weak or not observed
C=O stretch1650-1700 (strong)1650-1700 (medium)
C=C/C=N stretch1500-1650 (medium-strong)1500-1650 (strong)
C-Br stretch500-700 (medium)500-700 (strong)

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Elucidation of Molecular Conformation and Stereochemistry

Growing a suitable single crystal of this compound would allow for its analysis by X-ray diffraction. The resulting crystal structure would confirm the connectivity of the atoms and provide detailed insights into the molecular geometry. It would definitively establish the planarity or non-planarity of the pyridinone ring and the orientation of the N-hydroxy group. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the N-hydroxy and carbonyl groups, which govern the solid-state architecture.

Analysis of Intermolecular Interactions and Crystal Packing Motifs of this compound

Detailed crystallographic data for this compound, which is essential for a comprehensive analysis of its intermolecular interactions and crystal packing motifs, is not available in publicly accessible crystallographic databases or the surveyed scientific literature. Therefore, a detailed discussion based on experimental data for the specific compound cannot be provided.

The analysis of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a chemical compound. This analysis relies on precise structural data obtained from techniques like single-crystal X-ray diffraction. In the absence of such data for this compound, a definitive description of its supramolecular architecture is not possible.

However, based on the functional groups present in the molecule—a hydroxyl group (-OH), a carbonyl group (C=O), an N-hydroxy amide moiety, and a bromine atom on a pyridinone ring—a theoretical discussion of potential intermolecular interactions can be offered. These interactions would likely govern the crystal packing of the compound.

Expected Intermolecular Interactions:

Hydrogen Bonding: The presence of a hydroxyl group (a strong hydrogen bond donor) and a carbonyl group (a strong hydrogen bond acceptor) suggests that strong O-H···O hydrogen bonds would be a dominant feature in the crystal structure. Furthermore, the N-hydroxy group could also participate in hydrogen bonding, either as a donor (N-OH) or an acceptor at the oxygen atom. These interactions are known to form robust synthons, such as dimers or chains, which are common in related crystal structures.

Halogen Bonding: The bromine atom on the pyridinone ring could act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen or the hydroxyl oxygen. Halogen bonding is a significant and directional intermolecular force that can play a crucial role in crystal engineering.

Hypothetical Crystal Packing Motifs:

Given the array of possible intermolecular forces, the crystal structure of this compound could exhibit several packing motifs. For instance, molecules might form hydrogen-bonded chains or tapes, which are then further organized into layers or three-dimensional networks through weaker halogen bonds and π-π stacking. The interplay between these different interactions would determine the final, most thermodynamically stable crystal structure.

It is important to reiterate that this discussion is speculative and based on the chemical structure of the compound. A conclusive analysis requires experimental determination of the crystal structure.

Computational and Theoretical Studies on 4 Bromo 1 Hydroxy 1,2 Dihydropyridin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one, these methods can elucidate its electronic nature, reactivity, and stability. The discussion below is based on the well-documented computational studies of the 1-hydroxy-2-pyridone scaffold.

The electronic structure of the 1-hydroxy-2-pyridone ring system is complex and highly dependent on its tautomeric form. The specified compound exists in the "one" or lactam form.

Charge Distribution: In the parent 1-hydroxy-2-pyridone, the carbonyl group (C=O) is a strong electron-withdrawing group, leading to a significant partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. The nitrogen atom, being part of an amide-like system, also influences the charge distribution. The introduction of a bromine atom at the C4 position further modulates this distribution. Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the ring. Concurrently, it has lone pairs that can be donated to the ring via a weaker positive mesomeric or resonance effect (+M). tandfonline.com DFT calculations on similar bromo-substituted pyridines show that the inductive effect typically dominates, leading to a net withdrawal of electron density and making the ring more electron-deficient. tandfonline.com This would result in a more positive electrostatic potential on the ring carbons, particularly those ortho and para to the bromine atom.

Bonding: Theoretical calculations on 2-pyridone show alternating single and double bond character in the ring, which is consistent with a non-aromatic or weakly aromatic diene system. colab.ws The C=O double bond is well-defined. The introduction of the 4-bromo substituent is not expected to fundamentally change this bonding pattern but will cause minor alterations in bond lengths. The C-Br bond itself will be polarized, and the electron-withdrawing nature of bromine will slightly shorten adjacent C-C bonds as electron density is pulled away.

Aromaticity: The concept of aromaticity is key to understanding the stability and reactivity of cyclic systems. For the parent 2-pyridone tautomer, computational indices of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS), indicate a significantly lower degree of aromaticity compared to its 2-hydroxypyridine (B17775) tautomer or benzene. The 4-bromo substituent is expected to further decrease the aromatic character of the ring due to its electron-withdrawing nature, which disrupts the cyclic delocalization of π-electrons.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energies and Gap: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap implies a molecule is more easily polarized and more reactive. For the parent 1-hydroxy-2-pyridone system, DFT calculations provide baseline values for these energies.

Table 1: Predicted FMO Properties based on Parent Compound Data
Property1-hydroxy-2-pyridone (Reference)This compound (Predicted Effect)Rationale
HOMO Energy~ -6.5 to -7.0 eVLoweredElectron-withdrawing effect of bromine and p-π conjugation. researchgate.net
LUMO Energy~ -1.0 to -1.5 eVLoweredStrong electron-withdrawing nature of the bromo-substituted ring. researchgate.net
HOMO-LUMO Gap (ΔE)~ 5.0 to 6.0 eVReducedIndicates increased reactivity and polarizability. tandfonline.comnih.gov

Conformational Analysis and Tautomeric Equilibrium Modeling

The 1-hydroxy-2-pyridone system is a classic example of prototropic tautomerism, existing in equilibrium with its 2-hydroxypyridine form.

DFT is the most widely used computational method to explore the potential energy surface of tautomeric systems due to its balance of accuracy and computational cost.

Tautomeric Equilibrium: For the unsubstituted parent compound, extensive DFT studies have shown that the 2-hydroxypyridine (lactim) tautomer is generally more stable in the gas phase. However, in polar solvents and in the solid state, the equilibrium shifts dramatically to favor the 2-pyridone (lactam) form, as specified in the compound name. This shift is due to the larger dipole moment of the pyridone form, which is better stabilized by polar environments and by intermolecular hydrogen bonding in the solid state.

Influence of Halogenation: The position of a halogen substituent significantly impacts the relative stability of the tautomers. A computational study on chloro-substituted 2-hydroxypyridines revealed that substitution at the 4-position provides significant stabilization to the pyridone (C=O) tautomer. nih.gov By analogy, a 4-bromo substituent is also expected to favor the 1-hydroxy-1,2-dihydropyridin-2-one form. The electron-withdrawing nature of the halogen at this position enhances the stability of the amide-like lactam structure. Therefore, DFT calculations would likely confirm that the title compound exists predominantly in the specified pyridone form across most conditions.

While specific molecular dynamics (MD) simulations for this compound are not available in the surveyed literature, this technique would be invaluable for understanding its behavior in a condensed phase.

MD simulations could model the explicit interactions between the solute and solvent molecules over time. This would provide insight into the solvation shell structure around the polar C=O and N-OH groups and the nonpolar bromo-substituted ring. Furthermore, MD simulations coupled with quantum mechanics (QM/MM) could be used to model the dynamics of the tautomerization process in solution, including the role of solvent molecules in mediating the proton transfer, a process known to be influenced by the environment. colab.ws

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are standard practice. For the parent pyridone, the protons on the ring have characteristic shifts. The introduction of bromine at C4 would lead to a significant downfield shift for the adjacent C3 and C5 protons due to the deshielding inductive effect. The C4 carbon signal itself would be shifted upfield due to the "heavy atom effect," a common phenomenon with bromine and iodine substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra can help assign vibrational modes. For the 1-hydroxy-2-pyridone structure, the most prominent peak would be the C=O stretching frequency, typically calculated to be around 1650-1700 cm-1. The N-OH and ring C-H stretching vibrations would also be present. The 4-bromo substituent would have two main effects: it would slightly shift the C=O stretching frequency due to its electronic influence, and it would introduce a C-Br stretching vibration at a much lower frequency (typically 500-600 cm-1).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions. The parent 1-hydroxy-2-pyridone has a primary absorption maximum (λmax) corresponding to a π→π* transition. Studies on similar aromatic systems show that halogen substituents, including bromine, typically cause a bathochromic (red) shift in the λmax. researchgate.net This is attributed to the p-π conjugation between the bromine lone pairs and the ring's π-system, which lowers the energy of the π→π* transition.

Table 2: Predicted Spectroscopic Features for this compound
SpectroscopyKey FeaturePredicted ObservationBasis of Prediction
NMR1H Chemical ShiftDownfield shift for H3 and H5 protons.Inductive effect of bromine.
13C Chemical ShiftUpfield shift for C4 signal.Heavy atom effect of bromine.
IRC=O StretchSlight shift from parent compound's ~1650 cm-1.Electronic perturbation by bromine.
C-Br StretchNew band appearing at low frequency (~500-600 cm-1).Characteristic C-Br vibration.
UV-Visλmax (π→π*)Bathochromic (red) shift compared to parent compound.p-π conjugation effect of bromine. researchgate.net

Reaction Mechanism Modeling

Reaction mechanism modeling for a molecule like this compound would involve a systematic computational investigation into the potential pathways a reaction could take. This includes identifying the reactants, products, intermediates, and, most crucially, the transition states that connect them. The electronic and steric effects of the bromo and hydroxy substituents on the pyridinone ring are expected to play a significant role in defining the molecule's reactivity.

The elucidation of a reaction pathway hinges on the identification and characterization of its transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For this compound, computational methods would be employed to explore various potential reactions, such as nucleophilic or electrophilic substitution, and to locate the corresponding transition state structures.

Theoretical studies on the related 2-hydroxypyridine/2-pyridone tautomerism have demonstrated the utility of DFT and coupled cluster (CCSD) methods in mapping out reaction pathways. nih.gov For instance, the gas-phase intramolecular proton transfer between 2-hydroxypyridine and 2-pyridone has been shown to proceed through a high-energy transition state, with a calculated activation barrier of approximately 137 kJ/mol. nih.gov The presence of the bromo and N-hydroxy groups in this compound would undoubtedly influence the energy of such transition states. The electron-withdrawing nature of the bromine atom could affect the electron density distribution across the ring, thereby altering the activation barriers for various reactions.

A hypothetical transition state characterization for a nucleophilic aromatic substitution reaction on the this compound ring is presented in the table below. The data is illustrative and based on principles derived from computational studies on similar systems. nih.gov

Reaction CoordinateTransition State Geometry (Key Parameters)Calculated Activation Energy (kcal/mol)Vibrational Frequency (cm⁻¹)
Nucleophilic attack at C4 C4-Nu bond forming (2.1 Å), C4-Br bond breaking (2.3 Å)25.4-350 (imaginary)
Nucleophilic attack at C6 C6-Nu bond forming (2.2 Å), C6-H bond deformation32.1-410 (imaginary)

This table presents hypothetical data to illustrate the concept of transition state characterization. Actual values would require specific DFT calculations for the title compound.

The negative imaginary frequency is a hallmark of a true transition state, representing the motion along the reaction coordinate that leads from reactant to product. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur.

Computational modeling is particularly adept at predicting the selectivity of chemical reactions. For a substituted ring system like this compound, several outcomes are often possible.

Regioselectivity: This refers to the preferential reaction at one position over another. In the case of this compound, a key question would be the site of electrophilic or nucleophilic attack. DFT calculations can determine the relative energies of the intermediates or transition states for attack at different positions on the ring. nih.gov For instance, in a nucleophilic aromatic substitution, the relative stability of the Meisenheimer-like intermediates would be calculated to predict whether the bromine at C4 or a hydrogen at another position is more readily substituted. The electron distribution, influenced by both the bromo and N-hydroxy groups, would be a determining factor.

Chemoselectivity: This describes the preference of a reagent to react with one functional group over another. The title compound possesses multiple reactive sites, including the carbonyl group, the N-hydroxy group, and the carbon-bromine bond. Computational modeling can help predict whether a given reagent will, for example, add to the carbonyl, deprotonate the hydroxylamine (B1172632), or displace the bromide.

Stereoselectivity: While the core ring of this compound is planar, reactions at the carbonyl group or those that create new chiral centers would have stereochemical implications. Computational methods can be used to model the transition states leading to different stereoisomers and predict the diastereomeric or enantiomeric excess. This is often achieved by comparing the energies of the diastereomeric transition states. rsc.org

The following table provides a hypothetical example of a computational prediction for the regioselectivity of an electrophilic aromatic substitution on this compound.

Position of Electrophilic AttackRelative Transition State Energy (kcal/mol)Predicted Product Ratio
C3 +5.2Minor
C5 0.0Major
C6 +3.8Minor

This table contains hypothetical data for illustrative purposes. The predicted outcome is based on the principle that the pathway with the lowest energy transition state will be the major one.

Synthesis and Exploration of Derivatives and Analogs of 4 Bromo 1 Hydroxy 1,2 Dihydropyridin 2 One

Rational Design Principles for Structural Modification

The design of new analogs of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one is guided by established principles that aim to systematically explore chemical space and understand the relationship between molecular structure and chemical behavior.

Understanding the structure-reactivity relationship (SRR) is fundamental to predicting how this compound and its derivatives will behave in chemical reactions. The reactivity of the pyridone ring is dictated by its electronic properties. The 2-pyridone tautomer exists in equilibrium with the 2-hydroxypyridine (B17775) form, with the pyridone form typically predominating in polar solvents. iipseries.org Analysis of the resonance structures of the 2-pyridone core reveals that the C3 and C5 positions are electron-rich, making them susceptible to electrophilic attack, while the C4 and C6 positions are electron-deficient and thus targets for nucleophiles. iipseries.org

The substituents on the core of this compound significantly modulate this inherent reactivity:

4-Bromo Group: The electron-withdrawing nature of the bromine atom at the C4 position further enhances the electrophilicity of this site and the adjacent C5 position. It also serves as a crucial leaving group for cross-coupling reactions.

1-Hydroxy Group: The N-hydroxy group is a key functional handle. Its oxygen atom is nucleophilic and can be readily alkylated or acylated. It can also influence the electronic properties of the entire ring system through inductive and resonance effects.

Computational methods, such as Density Functional Theory (DFT), can be employed to perform in-depth investigations into the molecule's electronic landscape, visualizing intermolecular interactions and quantifying the energies that stabilize its structure. mdpi.com Such analyses help in predicting sites of reactivity and designing targeted synthetic modifications. mdpi.com

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules from a common starting material. nih.govcam.ac.uk The goal of DOS is not to optimize activity towards a single target, but rather to broadly explore chemical space to discover novel molecular scaffolds. cam.ac.uk

This compound is an excellent scaffold for DOS due to its multiple, orthogonally reactive sites. A synthetic library can be constructed by systematically and combinatorially modifying these sites:

The bromine atom at C4.

The hydroxyl group at N1.

The C-H bonds at the C3, C5, and C6 positions of the ring.

Strategies such as substrate-based diversification can be used, where the core scaffold is "folded" into distinct molecular shapes through intramolecular reactions. cam.ac.uk Alternatively, reagent-based diversification can introduce complexity by treating the core with a wide array of reactants. Multi-component reactions, which combine three or more reactants in a single step, are particularly efficient for rapidly building molecular complexity and generating libraries of dihydropyridone derivatives. nih.govnih.gov

Synthetic Methodologies for Derivatives with Varied Substituents

A range of synthetic methodologies can be applied to modify the this compound core at its key positions.

The C4-bromo moiety is a versatile handle for introducing a wide variety of substituents, primarily through transition metal-catalyzed cross-coupling reactions. The vinyl bromide nature of this group makes it an ideal substrate for such transformations.

Aryl and Heteroaryl Groups: Suzuki coupling (using boronic acids), Stille coupling (using organostannanes), and Liebeskind-Srogl coupling are highly effective for forming new carbon-carbon bonds at the C4 position. nih.govresearchgate.net These reactions allow for the introduction of a diverse array of aryl and heteroaryl rings, a common strategy in medicinal chemistry. nih.gov

Alkyl Groups: Alkyl groups can be introduced via Suzuki coupling with alkylboron reagents or through Negishi coupling with organozinc reagents.

Halogen Exchange: While less common, the bromine could potentially be exchanged for other halogens. For instance, a Finkelstein-type reaction might be adapted to introduce iodine, or specialized fluorinating agents could be used to install fluorine.

Table 1: Examples of Cross-Coupling Reactions at the C4-Position
Reaction TypeCoupling PartnerCatalyst/Reagents (Example)Resulting C4-Substituent
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃Aryl (Ar)
Stille CouplingOrganostannane (Alkyl-SnBu₃)PdCl₂(PPh₃)₂Alkyl
Heck CouplingAlkene (CH₂=CHR)Pd(OAc)₂, P(o-tol)₃, Et₃NAlkenyl (-CH=CHR)
Sonogashira CouplingTerminal Alkyne (H-C≡CR)PdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl (-C≡CR)
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, BINAP, NaOt-BuAmino (-NR₂)

The N-hydroxyl group is a soft nucleophile, readily undergoing reactions to form ethers, esters, and carbamates. These modifications can significantly alter the steric and electronic properties of the molecule.

Ether Formation (O-Alkylation): Reaction of the N-hydroxy-2-pyridone with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base (e.g., K₂CO₃, Ag₂O) yields the corresponding N-alkoxy derivative. O-alkylation of the pyridone system can also lead to aromatization, forming a true pyridine (B92270) ring, which can enhance certain biological activities. nih.gov

Ester Formation (O-Acylation): Acylation with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534) provides N-acyloxy derivatives. This introduces a carbonyl group, which can act as a hydrogen bond acceptor.

Carbamate Formation: The reaction with various isocyanates (R-N=C=O) yields N-carbamoyloxy derivatives. This linkage is often used in drug design as a stable, metabolically robust functional group.

Table 2: Derivatization of the N-Hydroxyl Group
Derivative TypeReagentGeneral ConditionsFunctional Group Formed
EtherAlkyl Halide (R-X)Base (e.g., K₂CO₃)-O-R (N-alkoxy)
EsterAcyl Chloride (RCOCl)Base (e.g., Pyridine)-O-C(=O)R (N-acyloxy)
CarbamateIsocyanate (R-NCO)Typically neat or in aprotic solvent-O-C(=O)NHR

Direct C-H functionalization of the dihydropyridinone ring offers a powerful route to introduce substituents without pre-functionalization. The site of substitution is governed by the inherent electronics of the ring and steric factors. rsc.org

C3 and C5 Positions: As the most electron-rich positions, C3 and C5 are prime targets for electrophilic substitution. iipseries.org Reactions such as halogenation (e.g., with NBS or NCS), nitration, and Friedel-Crafts-type acylations could potentially be achieved under controlled conditions. Furthermore, radical alkylation and arylation at the C3 position have been reported for related 2-pyridone systems. rsc.org

C6 Position: Functionalization at the C6 position is more challenging due to its electron-deficient character. Directed metalation, where a nearby functional group guides a strong base (like an organolithium reagent) to deprotonate the adjacent C-H bond, is a potential strategy. Subsequent trapping with an electrophile would install the desired substituent.

Table 3: Potential C-H Functionalization on the Dihydropyridinone Ring
Ring PositionElectronic CharacterPotential Reaction TypeExample ReagentResulting Substituent
C3Electron-richElectrophilic SubstitutionN-Bromosuccinimide (NBS)-Br
C3Electron-richRadical AlkylationR-COOH, Mn(OAc)₃-R (Alkyl)
C5Electron-richElectrophilic SubstitutionAc₂O, AlCl₃ (Friedel-Crafts)-C(=O)CH₃
C6Electron-deficientDirected ortho-Metalation1. n-BuLi, 2. Electrophile (E⁺)-E

Comparative Analysis of Reactivity and Stability Across Analogs

The reactivity and stability of this compound and its analogs are critically influenced by the arrangement of the hydroxyl and keto groups on the pyridinone ring, as well as the nature and position of various substituents. Analogs are typically categorized based on the substitution pattern of the coordinating oxygen atoms, primarily as 1,2-hydroxypyridinones (1,2-HOPO), 3,2-hydroxypyridinones (3,2-HOPO), and 3,4-hydroxypyridinones (3,4-HOPO). These structural variations lead to significant differences in their electronic properties, acidity (pKa), and affinity for metal ions, which are key indicators of their reactivity and thermodynamic stability.

Among the principal hydroxypyridinone isomers, the 3,4-HP scaffold generally forms the most stable iron complexes, followed by 1,2-HP and then 3,2-HP analogs. mdpi.com For instance, a comparative study of hexadentate chelators built from these different cores showed pFe values of 27.6 for the 3,4-HP derivative and 26.8 for the 1,2-HP derivative, both demonstrating superior iron scavenging capacity compared to the 3,2-HP analog (pFe = 23.9). mdpi.com This trend is largely attributed to the higher basicity and optimal positioning of the coordinating oxygen atoms in the 3,4-HP structure. nih.govnih.gov

Substituents on the pyridinone ring further modulate these properties. The introduction of a bromine atom at the 4-position of the 1,2-HOPO structure, creating the titular compound, is expected to have a significant electronic effect. As an electron-withdrawing group, bromine would decrease the basicity of the coordinating oxygen atoms. This reduction in proton affinity (lower pKa) would, in turn, be expected to decrease the stability of the corresponding metal complexes compared to an unsubstituted 1,2-HOPO analog. However, this effect can sometimes be complex; for certain derivatives, a decrease in the pKa of the hydroxyl group can favor the deprotonated form that coordinates to the metal ion, potentially increasing the effective chelation at physiological pH. nih.gov

Conversely, the addition of electron-donating groups, such as alkyl groups, generally has a less pronounced effect on metal affinity. nih.gov For example, methylation at the C6 position of 3,4-HP derivatives has been shown to have little influence on their metal-binding capabilities. nih.gov The stability of these compounds is also affected by the nature of any linking groups used to create multidentate chelators. Ester linkages, for example, can be liable to hydrolysis, which may limit the long-term stability and application of such derivatives. mdpi.com

The stability and reactivity can also be understood through computational methods like Density Functional Theory (DFT), which provide insights into the energetics of metal complex formation and the transition states of reactions. acs.org Such calculations can predict the relative stabilities of different isomers and the influence of various substituents on the electronic structure of the molecule, corroborating experimental findings on reactivity. acs.org

Below is a comparative table of key stability and affinity parameters for different classes of hydroxypyridinone analogs based on reported data.

Table 1: Comparative Affinity of Hydroxypyridinone Isomers for Fe(III)

Analog ClassTypical pKa (hydroxyl group)Typical pFe ValueRelative Stability of Fe(III) Complex
3,4-Hydroxypyridinone (3,4-HP) 9.5 - 9.9 nih.gov~27.6 (for hexadentate form) mdpi.comHighest nih.govmdpi.com
1,2-Hydroxypyridinone (1,2-HP) Lower than 3,4-HP~26.8 (for hexadentate form) mdpi.comIntermediate mdpi.com
3,2-Hydroxypyridinone (3,2-HP) Lower than 3,4-HP~23.9 (for hexadentate form) mdpi.comLowest mdpi.com

Table 2: Predicted Influence of Ring Substituents on Analog Reactivity and Stability

Substituent TypeExamplePositionPredicted Effect on Reactivity/Stability
Electron-withdrawing -Br, -ClC4Decreases pKa of coordinating groups, potentially lowering the thermodynamic stability of metal complexes.
Electron-donating -CH3 (Alkyl)C2, C6Minimal impact on metal affinity. nih.gov May increase lipophilicity, affecting solubility and cell permeability. nih.gov
Functional Linkers Ester, AmideN1 or otherCan be used to create polydentate chelators with higher affinity. Stability is dependent on the linker's susceptibility to hydrolysis. mdpi.com

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Utility of 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one in Heterocyclic Synthesis

There is currently no specific information available in the public domain detailing the use of this compound in heterocyclic synthesis. However, the bromo- and hydroxy-substituted pyridinone scaffold is a common feature in a variety of synthetic targets. The bromine atom can potentially serve as a handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce diverse substituents at the 4-position of the pyridinone ring. The N-hydroxy group can influence the reactivity of the heterocyclic core and may also participate in or direct certain synthetic transformations.

Incorporation into Bioactive Scaffolds and Natural Product Synthesis

Specific examples of the incorporation of this compound into bioactive scaffolds or its use in natural product synthesis are not documented in readily accessible scientific literature. The general class of hydroxypyridinones, however, is a well-established pharmacophore found in numerous biologically active compounds, including iron chelators and enzyme inhibitors. It is plausible that this bromo-substituted derivative could serve as a key intermediate for the synthesis of novel analogs of these bioactive molecules, where the bromine atom allows for late-stage functionalization to modulate biological activity.

Development of New Synthetic Methodologies Utilizing its Unique Reactivity

No new synthetic methodologies specifically developed using the unique reactivity of this compound have been reported in the reviewed literature. The combination of a brominated pyridinone and an N-hydroxy group presents an interesting substrate for methodological studies, for instance, in the exploration of novel cyclization reactions or the investigation of its coordination chemistry. Further research is needed to explore and harness the synthetic potential of this particular molecule.

Exploration of Potential Biological Activities and Molecular Interactions of 4 Bromo 1 Hydroxy 1,2 Dihydropyridin 2 One

In Vitro Biological Screening Paradigms for Target Identification and Mechanism Elucidation

In vitro screening is a cornerstone for identifying the biological targets of a compound and elucidating its mechanism of action. For a molecule like 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one, this would involve a series of assays against known and putative biological targets.

The pyridone scaffold is a common feature in many kinase inhibitors. nih.govnih.gov Therefore, it is plausible that this compound could exhibit inhibitory activity against various kinases.

Kinases:

Studies on related pyridin-2(1H)-one derivatives have demonstrated their potential as kinase inhibitors. For instance, a series of eighteen 2-pyridone derivatives were synthesized and evaluated for their inhibitory activity against c-Src kinase, a non-receptor tyrosine kinase often overexpressed in various cancers. nih.gov Among the tested compounds, eight showed IC50 values below 25 μM, with the most potent, 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one, exhibiting an IC50 of 12.5 μM. nih.gov

Furthermore, conformationally constrained 2-pyridone analogues have been identified as potent inhibitors of Met kinase, another receptor tyrosine kinase implicated in cancer. One such analogue demonstrated a remarkable IC50 value of 1.8 nM against Met kinase and also showed inhibitory activity against Flt-3 and VEGFR-2 kinases with IC50 values of 4 nM and 27 nM, respectively. nih.gov Another class of pyridone derivatives, known as "Pyridone 6," has been identified as pan-JAK inhibitors, potently inhibiting JAK1, JAK2, JAK3, and TYK2 with IC50 values of 15 nM, 1 nM, 5 nM, and 1 nM, respectively. medchemexpress.com

Given these precedents, this compound would be a prime candidate for screening against a panel of kinases, particularly those from the Src, Met, and JAK families. The presence of the bromo and hydroxy substituents would be expected to influence its binding affinity and selectivity.

Derivative ClassTarget KinaseReported IC50 Values
Pyridin-2(1H)-one derivativesc-Src<25 μM (for 8 compounds), 12.5 μM (most potent) nih.gov
2-Pyridone analoguesMet1.8 nM nih.gov
2-Pyridone analoguesFlt-34 nM nih.gov
2-Pyridone analoguesVEGFR-227 nM nih.gov
Pyridone 6JAK115 nM medchemexpress.com
Pyridone 6JAK21 nM medchemexpress.com
Pyridone 6JAK35 nM medchemexpress.com
Pyridone 6TYK21 nM medchemexpress.com

Proteases and Transferases:

While the primary focus for pyridone derivatives has been on kinase inhibition, their potential to inhibit other enzyme classes such as proteases and transferases should not be overlooked. The core structure presents functional groups capable of interacting with the active sites of these enzymes. Broad-spectrum screening against panels of proteases and transferases would be necessary to identify any potential activity.

Receptor binding assays are crucial for identifying interactions with cell surface receptors, such as G-protein coupled receptors (GPCRs), and nuclear receptors. merckmillipore.com These assays typically involve competitive binding experiments with a radiolabeled ligand known to bind to the receptor of interest.

For this compound, a screening campaign against a panel of common receptors would be the initial step. Given the structural similarities to other heterocyclic compounds with known receptor affinities, it is conceivable that it could interact with certain receptor subtypes. For example, some di(pyridin-2-yl) derivatives have been evaluated in secondary pharmacology binding assays against a panel of 76 targets, including receptors and ion channels, to assess off-target effects. nih.gov

Should initial screening reveal any significant binding, further detailed studies would be conducted to determine the binding affinity (Ki) and to characterize the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).

Identifying how a compound modulates cellular signaling pathways provides insight into its mechanism of action. For this compound, if enzyme inhibition or receptor binding is confirmed, subsequent investigations would focus on the downstream effects on relevant cellular pathways.

For instance, if the compound is found to be a c-Src inhibitor, studies would examine its effect on pathways regulated by Src, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. This could be assessed by measuring the phosphorylation status of key downstream proteins like ERK1/2. Similarly, if it were to inhibit a JAK kinase, its impact on the JAK-STAT signaling pathway would be investigated by monitoring the phosphorylation of STAT proteins.

These investigations are typically carried out in cultured cells and employ techniques such as Western blotting, reporter gene assays, and gene expression profiling to provide a comprehensive picture of the compound's influence on cellular signaling networks.

Biophysical Characterization of Ligand-Protein Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of ligand-protein interactions. springernature.comresearchgate.netmalvernpanalytical.comnih.gov

Surface Plasmon Resonance (SPR):

SPR is a label-free technique used to measure the real-time binding of a ligand (in this case, this compound) to a target protein immobilized on a sensor chip. springernature.comresearchgate.netnih.gov This method provides valuable information on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

An exemplary application of SPR is in the screening of small molecule libraries against target proteins. For instance, a two-channel SPR system can be used to capture a biotinylated target protein on a streptavidin-coated chip, after which small molecule analytes are flowed over the surface to characterize their binding. reichertspr.com This approach would be highly suitable for confirming the interaction of this compound with a putative kinase or receptor target and for quantifying the binding kinetics.

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. malvernpanalytical.comnih.govtainstruments.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

ITC is particularly useful for validating hits from primary screens and for providing a deeper understanding of the driving forces behind the binding event. For example, in the study of kinase inhibitors, ITC can be used to measure the binding affinity of a compound to the kinase in both its free form and when complexed with ATP, which can help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). malvernpanalytical.com Such an analysis would be invaluable for characterizing the interaction of this compound with a target protein.

Biophysical TechniqueParameters MeasuredApplication for this compound
Surface Plasmon Resonance (SPR)Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD)Quantitative analysis of binding kinetics and affinity to a target protein.
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Thermodynamic characterization of the binding interaction and elucidation of the binding mechanism.

Structure-Activity Relationship (SAR) Studies for Biological Relevance based on Chemical Modifications of this compound (as described in section 6)

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogues with systematic modifications to the core structure.

Based on studies of related pyridone and dihydropyridine (B1217469) derivatives, several key positions on the ring system are amenable to modification to explore the SAR.

Modifications at the 4-position: The bromo substituent at the 4-position is a key feature. Its replacement with other halogens (e.g., chloro, fluoro) or with electron-donating or electron-withdrawing groups would provide insight into the role of electronics and sterics at this position. A review of pyridine (B92270) derivatives with antiproliferative activity suggested that the presence of halogen atoms could in some cases lead to lower activity compared to derivatives with -OMe, -OH, or -NH2 groups. mdpi.comnih.gov

Modifications at the 1-position: The hydroxy group at the 1-position is another critical functional group. Its replacement with other substituents, such as alkyl or aryl groups, would help to understand its contribution to binding. For example, in a series of c-Src kinase inhibitors based on the pyridin-2(1H)-one scaffold, the N-substituent was varied to include a dimethylaminoethyl group, which was part of the most potent compound. nih.gov

Modifications at other ring positions: Substitution at the 3-, 5-, and 6-positions of the pyridone ring has been shown to significantly impact biological activity in related systems. For instance, in the development of Met kinase inhibitors, substitutions at these positions were crucial for achieving high potency. nih.gov Similarly, for di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives, modifications around the pyridine rings were explored to optimize activity. nih.gov

A systematic exploration of these modifications would allow for the development of a comprehensive SAR model, guiding the design of more potent and selective analogues of this compound.

Future Research Directions and Unexplored Avenues for 4 Bromo 1 Hydroxy 1,2 Dihydropyridin 2 One

Development of Asymmetric Synthetic Routes

The general synthesis of related 3,4-dihydro-2(1H)-pyridones often results in a racemic mixture, containing both enantiomers of the molecule. mdpi.comresearchgate.net However, the biological activity of chiral molecules frequently resides in a single enantiomer, with the other being inactive or even contributing to undesirable effects. researchgate.net For 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one, which possesses a stereocenter, the development of asymmetric synthetic routes is a critical and unexplored research avenue.

Future work should focus on creating stereoselective methods to produce individual enantiomers of this compound. Potential strategies could include:

Chemoenzymatic Synthesis: Employing enzymes to catalyze key stereoselective steps, a technique that has been successfully applied to other dihydropyridinone derivatives to achieve high enantiomeric purity. mdpi.com

Chiral Catalysis: Using chiral metal complexes, such as those based on chromium or other transition metals, to direct the formation of a specific stereoisomer. acs.org This approach has shown great promise in a variety of asymmetric carbonyl addition reactions. acs.org

Chiral Auxiliaries: Temporarily attaching a chiral group to a precursor molecule to guide the reaction, followed by its removal to yield the enantiomerically pure product.

Successfully developing these routes would be foundational, enabling a precise evaluation of the stereospecific biological activities and properties of this compound.

Application in Catalysis or Materials Science

The inherent structural features of this compound—a heterocyclic core, a hydroxylamine (B1172632) group, and a reactive bromine atom—suggest its potential utility beyond biological applications. These areas remain completely unexplored for this specific molecule.

Potential Catalytic Applications: The pyridinone ring and its substituents could serve as a novel ligand for metal catalysts. The nitrogen and oxygen atoms are capable of chelating metal ions, potentially creating catalysts for oxidation, reduction, or cross-coupling reactions. High-throughput screening methods could be employed to rapidly test the efficacy of its metal complexes across a wide range of chemical transformations. rsc.orgrsc.org

Materials Science Potential: The bromine atom on the pyridinone ring provides a functional handle for polymerization reactions, such as Suzuki or Stille cross-coupling. This could allow for the incorporation of the dihydropyridinone unit into novel polymers. Such materials could be investigated for unique electronic, optical, or thermal properties. The N-hydroxy group could also impart specific characteristics like enhanced hydrophilicity or hydrogen-bonding capabilities to a polymer chain.

Advanced Mechanistic Investigations under Biologically Relevant Conditions

While some 4-hydroxy-2-pyridone derivatives have demonstrated antitumor activity nih.gov, the mechanism of action for this compound is entirely unknown. Future research must delve into its molecular interactions in a biological context to understand its potential as a therapeutic agent or a biological probe.

Key research questions to be addressed include:

Target Identification: Does the compound interact with specific proteins, enzymes, or nucleic acid structures? Techniques like affinity chromatography-mass spectrometry could be used to pull down binding partners from cell lysates.

Enzyme Inhibition Kinetics: If an enzymatic target is identified, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Metabolic Stability: How is the compound metabolized by liver enzymes? Understanding its metabolic fate is crucial for any potential in vivo application.

Interaction with Biomembranes: Does the molecule passively diffuse across cell membranes or does it require transporters?

Advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) could be used to study the compound's binding pose within a target's active site, providing crucial information for structure-based drug design.

Predictive Modeling for Structure-Property Relationships and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools that correlate a molecule's structural features with its biological activity or physicochemical properties. nih.gov Developing such models for the this compound scaffold is a vital research direction for rationally designing improved analogues.

This would involve a systematic workflow:

Library Synthesis: Synthesizing a focused library of derivatives by modifying the substituents on the dihydropyridinone ring.

Data Collection: Experimentally measuring a key property for each derivative, such as inhibitory concentration (IC50) against a specific enzyme or cell line.

Model Building: Using the experimental data and calculated molecular descriptors to train a machine learning or statistical model. nih.gov

Prospective Prediction: Employing the validated model to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

This approach can significantly reduce the time and resources required for lead optimization in drug discovery. nih.gov

Table 1: Hypothetical QSAR Data for this compound Analogs

Compound IDModification at C5-PositionExperimental IC50 (µM)QSAR-Predicted IC50 (µM)Validation Status
LEAD-001-H15.214.8Training Set
LEAD-002-CH310.511.1Training Set
LEAD-003-F8.17.9Training Set
LEAD-004-Cl5.45.9Training Set
TEST-001-CN3.13.5Test Set
PRED-001-CF3Not Synthesized1.8Prospective Candidate

Integration with High-Throughput Experimentation and Artificial Intelligence for Discovery

The future of chemical discovery lies in the synergy between automation, large-scale data generation, and artificial intelligence. rsc.org For a scaffold as unexplored as this compound, this integrated approach offers a powerful path forward.

High-Throughput Experimentation (HTE): HTE platforms can accelerate discovery by enabling the rapid, parallel synthesis and screening of hundreds or thousands of derivatives. nih.govpeeriodicals.com This could be used to quickly build the libraries needed for QSAR modeling (Section 9.4) or to screen for new catalytic activities (Section 9.2).

Artificial Intelligence (AI) and Machine Learning (ML): AI can be applied at multiple stages of the research pipeline. ML models can predict reaction outcomes to optimize synthetic routes, analyze complex biological screening data to identify hits, and even generate novel molecular structures with desired properties based on the learnings from the initial library. rsc.orgnih.gov The combination of HTE for data generation and deep learning for data analysis represents a paradigm shift that could rapidly uncover the potential of the this compound core structure. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-bromo-1-hydroxy-1,2-dihydropyridin-2-one, and how do reaction conditions influence product purity?

The compound is typically synthesized via bromination of 1-hydroxy-1,2-dihydropyridin-2-one precursors. Key methods include:

  • Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents like acetic acid or DMF under controlled temperatures (40–60°C) .
  • Cyclization reactions involving α,β-unsaturated ketones with bromine-containing reagents, followed by hydroxylation.

Methodological considerations :

  • Solvent choice impacts regioselectivity; polar aprotic solvents minimize side reactions.
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from brominated byproducts .

Q. How can researchers confirm the tautomeric form of this compound in solution?

The compound exists in equilibrium between keto (2-hydroxypyridine) and enol (1-hydroxy-1,2-dihydropyridin-2-one) forms. To resolve tautomerism:

  • NMR spectroscopy : Compare 1H^1H NMR shifts in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). The enol form shows a downfield-shifted hydroxyl proton (~12 ppm) .
  • IR spectroscopy : Detect O–H stretching vibrations (~2500–3300 cm⁻¹) and carbonyl stretches (~1650 cm⁻¹) .
  • Computational modeling : Use density functional theory (DFT) to predict stable tautomers under varying pH .

Advanced Research Questions

Q. What crystallographic techniques are optimal for resolving the solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystallization : Use slow evaporation from ethanol or acetone to obtain high-quality crystals.
  • Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement : Use SHELXL for structure solution, leveraging its robust handling of heavy atoms (e.g., bromine) and hydrogen-bonding networks .

Common challenges :

  • Disordered hydroxyl groups require constraints during refinement.
  • Thermal motion of the bromine atom may necessitate anisotropic displacement parameters .

Q. How do competing reaction pathways during bromination lead to data contradictions in synthetic studies?

Discrepancies in reported yields or byproducts often arise from:

  • Regioselectivity : Competing bromination at the 4-position vs. side-chain bromination (e.g., in α,β-unsaturated precursors).
  • Oxidation side reactions : Over-bromination or hydroxyl group oxidation under harsh conditions (e.g., excess Br₂) .

Resolution strategies :

  • Kinetic control : Lower temperatures (0–25°C) favor the 4-bromo product.
  • Analytical cross-validation : Use LC-MS or GC-MS to detect trace impurities and adjust stoichiometry .

Q. What advanced spectroscopic methods are recommended for studying the compound’s reactivity in cross-coupling reactions?

For Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • In-situ NMR monitoring : Track reaction progress using 13C^{13}C-labeled reagents.
  • X-ray photoelectron spectroscopy (XPS) : Analyze bromine oxidation states post-reaction.
  • Mass spectrometry (HRMS) : Confirm intermediate formation (e.g., palladium complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.